molecular formula C17H11ClN2O4 B5791830 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide CAS No. 199458-86-1

5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B5791830
CAS No.: 199458-86-1
M. Wt: 342.7 g/mol
InChI Key: MGHQLWONXNHKIB-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide ( 199458-86-1) is a chemical compound with the molecular formula C 17 H 11 ClN 2 O 4 and a molecular weight of 342.73 g/mol [ ]. This furan carboxamide derivative is provided as a high-purity material for research and development purposes. Furan carboxamide derivatives are a subject of significant interest in medicinal chemistry research, particularly in the field of neuroscience and pain management. Scientific literature indicates that structurally related compounds act as potent and selective blockers of tetrodotoxin-resistant (TTx-r) voltage-gated sodium channels, specifically the Nav1.8 subtype expressed in peripheral sensory neurons [ ]. The blockade of Nav1.8 has been demonstrated to attenuate neuropathic and inflammatory pain in preclinical models, making this class of compounds a valuable tool for investigating nociceptive pathways [ ]. Researchers can utilize this compound to explore its potential interactions with ion channels and its broader pharmacological profile. Product Details: • CAS Number: 199458-86-1 [ ] • Molecular Formula: C 17 H 11 ClN 2 O 4 [ ] • Molecular Weight: 342.73 g/mol [ ] • SMILES: O=C(NC1=CC=CC( N+ =O)=C1)C2=CC=C(C3=CC=CC=C3Cl)O2 [ ] Disclaimer: This product is intended for research purposes only and is strictly labeled 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c18-14-7-2-1-6-13(14)15-8-9-16(24-15)17(21)19-11-4-3-5-12(10-11)20(22)23/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHQLWONXNHKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199458-86-1
Record name 5-(2-CHLOROPHENYL)-N-(3-NITROPHENYL)-2-FURAMIDE
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Biological Activity

5-(2-Chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a furan ring, which is a five-membered aromatic heterocycle, substituted with a chlorophenyl and a nitrophenyl group. The presence of these substituents is significant as they can influence the compound's biological activity.

Biological Activity Overview

1. Anticancer Activity

Research indicates that compounds similar to 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide exhibit significant anticancer properties. Specifically, derivatives of furan-2-carboxamides have been shown to inhibit the STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival. This inhibition suggests potential therapeutic applications in treating various cancers.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-(2-Chlorophenyl)-N-(3-Nitrophenyl)furan-2-carboxamideChlorophenyl & nitrophenyl substitutionsAnticancer propertiesPotential STAT3 inhibitor
N-(4-Chlorophenyl)-furan-2-carboxamideChlorophenyl substitutionAnticancer propertiesDifferent substitution pattern
N-(3-Benzoylphenyl)-furan-2-carboxamideBenzoyl group instead of nitrophenylLipid-lowering effectsFocus on metabolic disorders
N-(4-Nitrophenyl)-furan-2-carboxamideNitro group presenceAntibacterial activityPotential for diverse therapeutic uses

2. Antimicrobial Activity

In addition to anticancer properties, 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various furan derivatives, 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide was tested against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating its effectiveness compared to standard antibiotics:

Bacterial StrainMIC (µg/mL)
Escherichia coli8.0
Staphylococcus aureus4.5
Bacillus subtilis6.0
Pseudomonas aeruginosa10.0

These results suggest that the compound could be a promising candidate for further development as an antibacterial agent.

The mechanism by which 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cancer progression and bacterial survival. The presence of electron-withdrawing groups like nitro can enhance the compound's reactivity and binding affinity to these targets .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of furan compounds, including 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth and cell proliferation in various cancer cell lines. The presence of electron-withdrawing groups like nitro (NO2_2) enhances their inhibitory activity against cancer cells, making them potential candidates for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains, suggesting its potential use as an antibacterial agent. The structural characteristics that allow it to interact with microbial enzymes or cellular mechanisms contribute to this activity .

Synthetic Pathways

5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide can be synthesized through various chemical reactions involving furan derivatives. For example, the compound can be obtained via the condensation of 5-(3-nitrophenyl)furan-2-carboxylic acid with chlorinated phenyl amines . This synthetic versatility allows for the modification of its structure to enhance specific properties.

Development of Novel Derivatives

The ability to modify the furan ring opens avenues for creating new derivatives with tailored biological activities. These derivatives can be tested for various pharmacological effects, including anti-inflammatory and analgesic properties .

Photochromic Properties

Recent studies have highlighted the potential of furan derivatives to exhibit photochromic behavior when exposed to UV light. This property can be harnessed in developing smart materials that change color or transparency in response to light stimuli, which is useful in applications such as sensors and optical devices .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 3-position of the phenyl ring is highly susceptible to reduction. This transformation is critical for generating amine derivatives, which are intermediates in pharmaceutical synthesis.

Reagent Conditions Product Source
H₂/Pd-CEthanol, room temperature5-(2-chlorophenyl)-N-(3-aminophenyl)furan-2-carboxamide
SnCl₂·2H₂OHCl, reflux5-(2-chlorophenyl)-N-(3-aminophenyl)furan-2-carboxamide
  • Mechanism : Catalytic hydrogenation or tin-mediated reduction converts the nitro group to an amine (-NH₂). The reaction preserves the carboxamide and furan ring integrity .

  • Applications : Aminophenyl derivatives are precursors for further functionalization (e.g., azo coupling, sulfonation).

Oxidation Reactions

The furan ring and chlorophenyl group may undergo oxidation under aggressive conditions.

Oxidizing Agent Conditions Product Source
KMnO₄/H₂SO₄Aqueous, heat5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2,4-dione
O₃ (Ozone)CH₂Cl₂, -78°CCleavage to diketone or carboxylic acid
  • Furan Oxidation : The furan ring oxidizes to a maleic anhydride-like structure (dione).

  • Chlorophenyl Oxidation : The 2-chlorophenyl group may form chlorinated quinones under strong oxidizers, though this is less documented for this compound.

Hydrolysis of Carboxamide

The carboxamide group (-CONH-) exhibits limited hydrolysis under standard conditions but reacts under acidic or basic catalysis.

Conditions Product Notes Source
6M HCl, reflux5-(2-chlorophenyl)furan-2-carboxylic acid + 3-nitroanilineRequires prolonged heating
NaOH (20%), 100°C5-(2-chlorophenyl)furan-2-carboxylate + 3-nitroanilineFaster in basic media
  • Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon .

Substitution Reactions

The 2-chlorophenyl group may participate in nucleophilic aromatic substitution (SNAr), though the nitro group’s electron-withdrawing effect deactivates the ring.

Reagent Conditions Product Source
NaOMe/MeOH150°C, sealed tube5-(2-methoxyphenyl)-N-(3-nitrophenyl)furan-2-carboxamide
NH₃ (aq)Cu catalyst, 200°C5-(2-aminophenyl)-N-(3-nitrophenyl)furan-2-carboxamide
  • Challenges : SNAr typically requires harsh conditions due to the nitro group’s meta-directing and deactivating nature.

Cross-Coupling Reactions

The chloro substituent on the phenyl ring enables palladium-catalyzed cross-coupling reactions.

Reaction Type Reagents Product Source
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acid5-(2-arylphenyl)-N-(3-nitrophenyl)furan-2-carboxamide
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine5-(2-aminophenyl)-N-(3-nitrophenyl)furan-2-carboxamide
  • Scope : Suzuki couplings replace the chloro group with aryl or heteroaryl groups, diversifying the compound’s applications in drug discovery .

Photochemical Reactions

The nitro group facilitates photochemical transformations, though specific data for this compound is limited.

Conditions Product Notes Source
UV light (254 nm)Nitro-to-nitrito rearrangementForms unstable intermediates

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural features and physical properties of 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide and related compounds:

Compound Name Substituents (Furan/Amide) Melting Point (°C) Yield (%) Key Structural Differences Evidence Source
5-(2-Chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide 2-Cl-C₆H₄ (furan), 3-NO₂-C₆H₄ (amide) Not reported Not reported Reference compound N/A
5-Nitro-N-phenylfuran-2-carboxamide (2A) 5-NO₂ (furan), C₆H₅ (amide) 178–180 73 Nitro on furan, unsubstituted phenyl
N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) 4-NO₂-C₆H₄ (thiadiazole), furan Not reported Not reported Thiadiazole core, nitro on phenyl
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide 5-NO₂ (furan), 3-CF₃-C₆H₄ (amide) Not reported Not reported CF₃ substituent on phenyl
5-(3-Chlorophenyl)-N-(4-morpholinylmethylphenyl)furan-2-carboxamide 3-Cl-C₆H₄ (furan), morpholine Not reported Not reported Morpholine substituent, 3-Cl on phenyl

Key Observations :

  • Substituent Position : The position of nitro and chloro groups significantly impacts polarity and bioactivity. For example, nitro groups on the furan (e.g., 2A) versus the phenyl ring (e.g., 83c) alter electronic distribution and binding affinity .
  • Heterocyclic Modifications : Thiadiazole (83c) or morpholine (17) substituents introduce additional hydrogen-bonding or steric effects, enhancing target selectivity .

Electronic and Steric Effects

  • Steric Considerations : The 2-chlorophenyl group on the furan introduces steric hindrance, which may reduce metabolic degradation but limit binding to certain targets .

Q & A

Q. What are the established synthetic routes for 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide, and what reaction conditions are critical for yield optimization?

Answer: The compound is synthesized via condensation of furan-2-carbonyl chloride with substituted aniline derivatives. A standard protocol involves:

  • Reacting 2-chloroaniline and 3-nitroaniline precursors with furan-2-carbonyl chloride in aprotic solvents (e.g., acetonitrile) under reflux (120°C for 3–18 hours).
  • Stoichiometric control (1:1 molar ratio) and base catalysts (e.g., triethylamine) to neutralize HCl byproducts.
  • Purification via recrystallization from methanol or chloroform/methanol mixtures.
    Critical factors include temperature stability, solvent polarity, and inert atmosphere to prevent side reactions. Yield optimization (up to 84%) is achieved by adjusting reaction time and solvent evaporation rates .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer: Key techniques include:

  • 1H/13C NMR : Confirms aromatic proton environments (e.g., chloro- and nitro-substituted phenyl rings) and amide linkage integrity.
  • IR Spectroscopy : Identifies functional groups (amide N-H stretch at ~3310 cm⁻¹, nitro symmetric/asymmetric stretches at ~1520/1340 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks).
  • X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 9.71° between phenyl and furan rings), and intramolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Q. What are the documented pharmacological activities of furan-2-carboxamide derivatives, and how does this compound compare?

Answer: Furan-2-carboxamides exhibit anticancer, antimicrobial, and enzyme-inhibitory activities. For example:

  • Analogues with nitro and chloro substituents show enhanced cytotoxicity via topoisomerase inhibition ().
  • The 3-nitrophenyl group may improve binding to hydrophobic enzyme pockets. Comparative studies require in vitro assays (e.g., MTT for cytotoxicity, enzymatic inhibition kinetics) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Answer:

  • Density Functional Theory (DFT) : Models transition states and electron density maps to predict reactive sites (e.g., electrophilic aromatic substitution at the 5-position of the furan ring).
  • Fukui Analysis : Identifies nucleophilic (furan oxygen) and electrophilic (nitro group) regions.
  • ICReDD’s Workflow : Integrates quantum chemical calculations with experimental data to optimize reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches .

Q. How do intramolecular interactions influence the molecular conformation and stability of this compound, as revealed by crystallographic studies?

Answer: X-ray crystallography () reveals:

  • A near-planar amide linkage (C4–C5–N1–C6) with a trans conformation.
  • Intramolecular N–H⋯O hydrogen bonds (2.615 Å) between the amide N–H and nitro oxygen, stabilizing the conformation.
  • Dihedral angles (9.71° between phenyl and furan rings) that affect π-π stacking and solubility. These interactions are critical for solid-state stability and bioavailability in drug design .

Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar compounds?

Answer:

  • Meta-Analysis of SAR Studies : Compare substituent effects (e.g., chloro vs. nitro positioning) across literature.
  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7), concentrations, and incubation times.
  • Computational Docking : Simulate binding modes to targets (e.g., kinases, DNA) to explain activity discrepancies.
  • Experimental Reproducibility : Replicate studies under controlled conditions (e.g., inert atmosphere for oxidation-prone derivatives) .

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